molecular formula C12H13N3O3 B12994453 Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12994453
M. Wt: 247.25 g/mol
InChI Key: NGQFPUMPMSQOFY-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of o-tolyl hydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives.

Scientific Research Applications

Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its use as a potential drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under specific conditions to yield the desired compound with high purity levels (97%) .

2.1 Antimicrobial Activity

Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. This compound has been evaluated for its antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

2.2 Antioxidant Activity

The antioxidant potential of triazole derivatives is attributed to their ability to scavenge free radicals. This compound has demonstrated notable antioxidant activity in various assays, indicating its potential use in preventing oxidative stress-related diseases.

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
ABTS Assay30

2.3 Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown promising results in reducing inflammatory markers in vitro.

3. Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of this compound against clinical isolates of bacteria:

  • Methodology: Disk diffusion method was employed to evaluate the antibacterial activity.

Results:
The compound exhibited significant antibacterial activity with inhibition zones ranging from 12 mm to 15 mm against tested strains.

Case Study 2: Antioxidant Properties

A study focused on the antioxidant capacity of this compound utilized DPPH and ABTS assays:

Results:
The compound showed an IC50 value of 25 µM in the DPPH assay and 30 µM in the ABTS assay, indicating strong radical scavenging abilities.

4. Conclusion

This compound exhibits a range of biological activities including antimicrobial, antioxidant, and anti-inflammatory effects. These properties highlight its potential as a therapeutic agent in various applications. Future research should focus on elucidating the mechanisms underlying these activities and exploring its efficacy in vivo.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 1-(2-methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-3-18-11(16)10-13-12(17)15(14-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,14,17)

InChI Key

NGQFPUMPMSQOFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2C

Origin of Product

United States

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